2-(Benzyloxy)-1-naphthaldehyde

Overview

Description

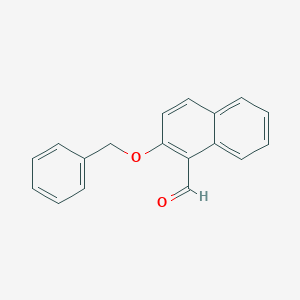

2-(Benzyloxy)-1-naphthaldehyde is an organic compound characterized by the presence of a benzyloxy group attached to the naphthalene ring, specifically at the 2-position, and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-1-naphthaldehyde+Benzyl bromideK2CO3,DMFthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO_4 in acidic or basic medium.

Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Oxidation: 2-(Benzyloxy)-1-naphthoic acid.

Reduction: 2-(Benzyloxy)-1-naphthylmethanol.

Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-naphthaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-naphthaldehyde largely depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The benzyloxy group can act as a protecting group, stabilizing the molecule during various chemical transformations.

Comparison with Similar Compounds

- 2-(Benzyloxy)-1-naphthoic acid

- 2-(Benzyloxy)-1-naphthylmethanol

- 2-(Benzyloxy)-3-naphthaldehyde

Comparison: 2-(Benzyloxy)-1-naphthaldehyde is unique due to the specific positioning of the benzyloxy and aldehyde groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in both oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

2-(Benzyloxy)-1-naphthaldehyde is a derivative of naphthalene that has garnered attention for its potential biological activities. This compound's structure, featuring a benzyl ether functionality, suggests it may interact with biological targets in unique ways. This article reviews the existing literature on its biological activities, including antileishmanial effects, antibacterial properties, and other pharmacological actions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound is characterized by a naphthalene ring system with a formyl group and a benzyloxy substituent.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of various naphthalene derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, a related compound demonstrated an effective concentration (EC50) in the low micromolar range, indicating potent activity against intracellular amastigotes .

Table 1: Antileishmanial Activity of Naphthalene Derivatives

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.8 | >250 |

| Compound B | 5.3 | 8.5 |

Note: Values for this compound are currently under investigation.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Research indicates that naphthalene derivatives can exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies on related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial properties .

Table 2: Antibacterial Activity of Related Naphthalene Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

Other Pharmacological Activities

In addition to antileishmanial and antibacterial activities, naphthalene derivatives have been investigated for their antioxidant properties and potential as enzyme inhibitors. For instance, some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of naphthalene derivatives similar to this compound. In one study, researchers synthesized various substituted naphthaldehydes and evaluated their biological activity through in vitro assays. The findings indicated that modifications to the naphthalene ring significantly influenced biological outcomes, emphasizing the importance of structural optimization in drug design.

Properties

IUPAC Name |

2-phenylmethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDBXGFPCYWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352775 | |

| Record name | 2-(benzyloxy)-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-48-8 | |

| Record name | 2-(benzyloxy)-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-(Benzyloxy)-1-naphthaldehyde?

A1: The phenyl and naphthyl ring systems in this compound are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 21.8° [].

Q2: What type of intermolecular interactions contribute to the crystal packing of this compound?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.